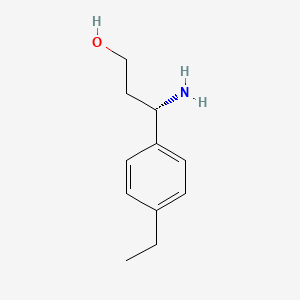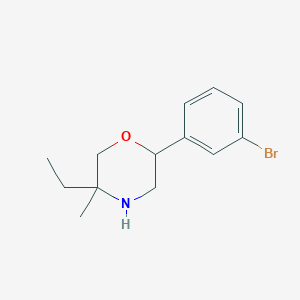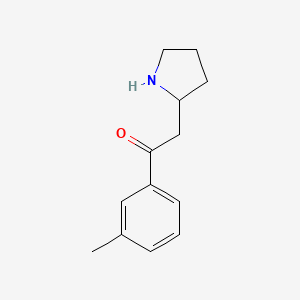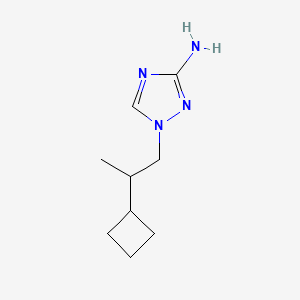![molecular formula C11H10N2S B13073481 3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
3-[(1-Benzothiophen-7-yl)amino]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Benzothiophen-7-yl)amino]propanenitrile is an organic compound featuring a benzothiophene moiety linked to a propanenitrile group via an amino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzothiophene, which is commercially available or can be synthesized from benzene and sulfur.
Amination: The benzothiophene undergoes an amination reaction to introduce the amino group at the 7-position. This can be achieved using reagents such as ammonia or amines under catalytic conditions.
Nitrile Introduction: The final step involves the introduction of the propanenitrile group. This can be done through a nucleophilic substitution reaction where the amino group reacts with a suitable nitrile precursor, such as acrylonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely employ continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-[(1-Benzothiophen-7-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-[(1-Benzothiophen-7-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, leveraging the unique characteristics of the benzothiophene moiety.
作用机制
The mechanism of action of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways.
Material Science: In materials applications, the compound’s electronic properties are exploited, such as its ability to conduct electricity or absorb light.
相似化合物的比较
Similar Compounds
3-[(1-Benzofuran-7-yl)amino]propanenitrile: Similar structure but with an oxygen atom instead of sulfur.
3-[(1-Benzothiazol-7-yl)amino]propanenitrile: Contains a benzothiazole ring instead of benzothiophene.
Uniqueness
3-[(1-Benzothiophen-7-yl)amino]propanenitrile is unique due to the presence of the sulfur atom in the benzothiophene ring, which imparts distinct electronic and steric properties compared to its oxygen or nitrogen analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts.
属性
分子式 |
C11H10N2S |
|---|---|
分子量 |
202.28 g/mol |
IUPAC 名称 |
3-(1-benzothiophen-7-ylamino)propanenitrile |
InChI |
InChI=1S/C11H10N2S/c12-6-2-7-13-10-4-1-3-9-5-8-14-11(9)10/h1,3-5,8,13H,2,7H2 |
InChI 键 |
RTSFGZZWRYNUBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NCCC#N)SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)






![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)

![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)



![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
